molecular formula C16H8O2 B12967812 1-Ethynylanthracene-9,10-dione

1-Ethynylanthracene-9,10-dione

Cat. No.: B12967812
M. Wt: 232.23 g/mol
InChI Key: BCGJFAVYZTZPTE-UHFFFAOYSA-N
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Description

1-Ethynylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethynyl group attached to the anthracene core at the 1-position and two carbonyl groups at the 9 and 10 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromoanthracene-9,10-dione is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene diols.

Scientific Research Applications

1-Ethynylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Ethynylanthracene-9,10-dione and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-Ethynylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:

    9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.

    9,10-Dimethylanthracene: Used in photophysical studies and as a fluorescent probe.

    Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and properties compared to other anthracene derivatives.

Properties

Molecular Formula

C16H8O2

Molecular Weight

232.23 g/mol

IUPAC Name

1-ethynylanthracene-9,10-dione

InChI

InChI=1S/C16H8O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h1,3-9H

InChI Key

BCGJFAVYZTZPTE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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